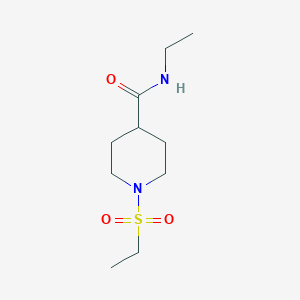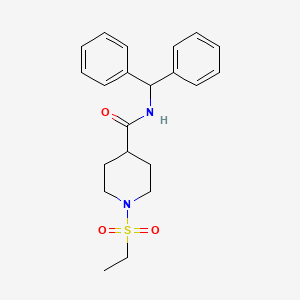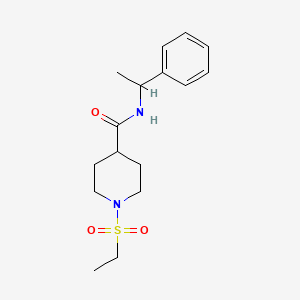
N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound that belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with ethylsulfonyl chloride under basic conditions to form the ethylsulfonyl derivative. . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide: Similar in structure but with a methyl group instead of an ethyl group.
N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide: Similar but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide group.
Properties
Molecular Formula |
C10H20N2O3S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
N-ethyl-1-ethylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O3S/c1-3-11-10(13)9-5-7-12(8-6-9)16(14,15)4-2/h9H,3-8H2,1-2H3,(H,11,13) |
InChI Key |
ROXUQEWINAZALI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B11123851.png)

![2-[(3-methoxyphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11123876.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11123880.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11123894.png)

![(4-Methylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11123901.png)

![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B11123918.png)

![2,4,5-trimethyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11123938.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11123959.png)
